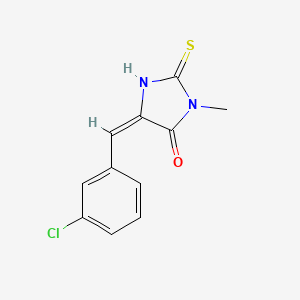
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. The compound features a thioxoimidazolidinone core, which is known for its versatility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been explored for its potential in several scientific research areas:
Wirkmechanismus
The mechanism of action of 5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-Thiazole derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
5-(3-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9ClN2OS |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16)/b9-6+ |
InChI-Schlüssel |
LJJJAKWVDYYWTJ-RMKNXTFCSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/NC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
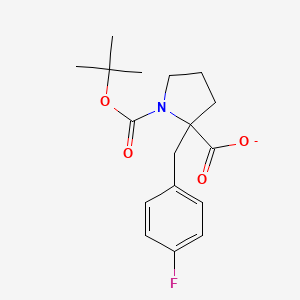
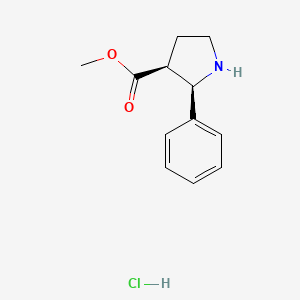
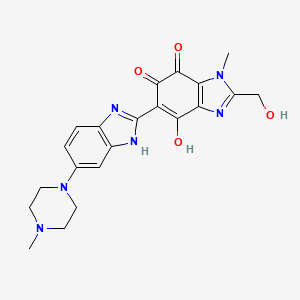
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
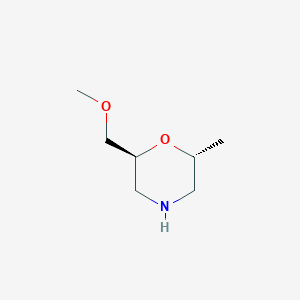

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
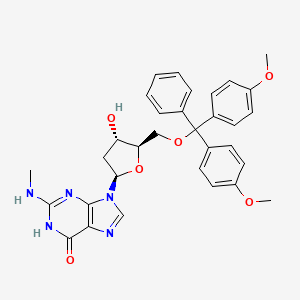

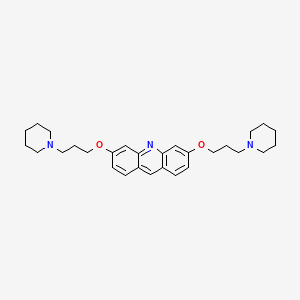
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
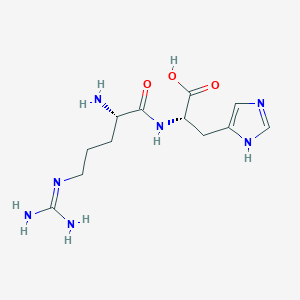
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
